molecular formula C14H20N2O2 B4933178 N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide

Cat. No.: B4933178
M. Wt: 248.32 g/mol
InChI Key: WIXRDVINMUQTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which are commonly used to treat arthritis, acute pain, and other conditions.

Mechanism of Action

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of nitric oxide (NO), which is involved in the inflammatory response. Additionally, this compound has been shown to have a positive effect on bone mineral density, which may be beneficial for patients with osteoporosis.

Advantages and Limitations for Lab Experiments

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it has a lower risk of causing gastrointestinal side effects compared to non-selective COX inhibitors. It is also highly effective in reducing pain and inflammation, which makes it a useful tool for studying these conditions in animal models.
However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide. One area of research is the development of more selective COX-2 inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential long-term effects on the body.

Synthesis Methods

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide can be synthesized by the condensation reaction of 2-ethylphenylamine and 2-methyl-2-oxo-1-propylamine. The reaction takes place in the presence of a suitable acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.

Properties

IUPAC Name

N-[2-(2-ethylanilino)-2-oxoethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-11-7-5-6-8-12(11)16-13(17)9-15-14(18)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXRDVINMUQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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